司替戊醇
描述
Stiripentol is an antiseizure medication used with clobazam to treat seizures in patients with Dravet syndrome . It is available only with a doctor’s prescription .
Synthesis Analysis
A facile one-pot synthesis of Stiripentol (STP) has been reported . Initially, 3,4-dihydroxy benzaldehyde is treated with methylene diiodide using base KOH to get a compound which undergoes in situ Knoevenagel condensation with 3,3-dimethyl 2-butanone using catalytic Phase Transfer Catalyst i.e. Tetrabutylammonium bromide (TBAB) and K2CO3 to get another compound. This compound then undergoes Regioselective Luche reduction of α-β unsaturated ketone with NaBH4 and Cerium (III) chloride (CeCl3) to get pure Stiripentol .
Molecular Structure Analysis
The molecular formula of Stiripentol is C14H18O3 . The molecular weight is 234.29 .
Chemical Reactions Analysis
Stiripentol enantiomers have been separated on several chiral stationary phases . The best separation was achieved on Chiralpak AD-RH chiral column .
科学研究应用
Neurology: Treatment of Dravet Syndrome
Summary of Application
Stiripentol is primarily used as an adjunctive therapy in the treatment of Dravet syndrome, a severe form of childhood epilepsy .
Experimental Methods
Clinical trials have utilized randomized, double-blind, placebo-controlled methodologies to assess the efficacy of Stiripentol in combination with clobazam and valproate .
Results and Outcomes
Studies have shown a significant reduction in the frequency of convulsive seizures and status epilepticus, with some patients achieving seizure freedom .
Pharmacology: Potentiation of Antiepileptic Drugs
Summary of Application
Stiripentol enhances the efficacy of other antiepileptic drugs by inhibiting cytochrome P450 enzymes, reducing their degradation .
Experimental Methods
Pharmacokinetic studies and enzyme assays have been conducted to understand Stiripentol’s interactions with other drugs .
Results and Outcomes
Research indicates that Stiripentol can increase the plasma concentration of co-administered antiepileptic drugs, thereby enhancing their therapeutic effects .
Genetic Disorders: Management of Seizures in Genetic Epilepsies
Summary of Application
Beyond Dravet syndrome, Stiripentol shows promise in managing seizures in other genetic epilepsies .
Experimental Methods
Retrospective cohort studies have been used to evaluate the long-term efficacy and safety of Stiripentol in various genetic epilepsy syndromes .
Results and Outcomes
Findings suggest that Stiripentol is effective and well-tolerated in a broader range of epilepsy syndromes, not just Dravet syndrome .
Metabolic Disorders: Treatment of Primary Hyperoxaluria
Summary of Application
Stiripentol has been evaluated for its efficacy in treating primary hyperoxaluria, a rare genetic metabolic disorder .
Experimental Methods
Pilot clinical studies, open, prospective, and multicenter, have been conducted to assess the monotherapy potential of Stiripentol .
Results and Outcomes
The studies measured the relative variation of the molar ratio [oxaluria / creatinuria] and found a positive impact when using Stiripentol .
Neuroprotection: Reduction of Calcium-Mediated Neurotoxicity
Summary of Application
Stiripentol has neuroprotective actions, potentially reducing calcium-mediated neurotoxicity .
Experimental Methods
Experimental models, such as patch-clamp methodology on rat hippocampal neurons, have been used to study Stiripentol’s neuroprotective effects .
Results and Outcomes
The research demonstrated that Stiripentol, in clinically relevant concentrations, enhanced GABA A receptor-mediated transmission, suggesting neuroprotective properties .
Emergency Medicine: Management of Super-Refractory Status Epilepticus
Summary of Application
Stiripentol is being explored for use in super-refractory status epilepticus, a critical condition where seizures persist despite treatment .
Experimental Methods
Case series and anecdotal reports have been used to document the use of Stiripentol in this emergency context .
Results and Outcomes
Preliminary evidence suggests that Stiripentol may be beneficial in managing this life-threatening condition, although larger prospective studies are needed .
This analysis provides a detailed overview of the diverse applications of Stiripentol across various scientific fields, highlighting its multifaceted role in medical research and treatment. The results from various studies underscore its potential beyond epilepsy, opening avenues for further research and clinical trials.
Neuropharmacology: Modulation of GABAergic Transmission
Summary of Application
Stiripentol is known to modulate GABAergic transmission, which is crucial for its anticonvulsant effects. It acts as a positive allosteric modulator of GABA A receptors, particularly those containing α3 and δ subunits .
Experimental Methods
The modulation of GABAergic transmission by Stiripentol has been studied using electrophysiological techniques like patch-clamp recordings in neuronal cultures .
Results and Outcomes
The studies have shown that Stiripentol increases the duration of GABA-induced chloride channel opening events, enhancing the inhibitory effect of GABA on neuronal excitability .
Metabolic Biochemistry: Regulation of Glucose Energy Metabolism
Summary of Application
Recent studies suggest that Stiripentol may play a role in regulating glucose energy metabolism, which could have implications for metabolic disorders .
Experimental Methods
Biochemical assays and metabolic flux analysis have been used to investigate the impact of Stiripentol on glucose metabolism and lactate dehydrogenase activity .
Results and Outcomes
Preliminary data indicate that Stiripentol can influence energy metabolism pathways, potentially offering therapeutic benefits for metabolic conditions .
Clinical Pharmacology: Inhibition of Cytochrome P450 Enzymes
Summary of Application
Stiripentol inhibits several cytochrome P450 enzymes, which is significant for boosting the anticonvulsant efficacy of other antiseizure medications (ASMs) when used as add-on therapy .
Experimental Methods
Enzyme inhibition studies, often conducted in vitro using human liver microsomes, have been employed to quantify the inhibitory effects of Stiripentol on cytochrome P450 enzymes .
Results and Outcomes
The findings demonstrate that Stiripentol can significantly increase the plasma levels of co-administered ASMs, thereby enhancing their effectiveness .
未来方向
属性
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLNKMRFIPWSOY-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(/C=C/C1=CC2=C(C=C1)OCO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860609 | |
Record name | (1E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80860609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The mechanism by which stiripentol exerts its anticonvulsant effect in humans has not been fully elucidated. Possible mechanisms of action include direct effects mediated through the gamma-aminobutyric acid GABAA receptor and indirect effects involving inhibition of cytochrome P450 activity with a resulting increase in blood levels of clobazam and its active metabolite. Stiripentol is a positive allosteric modulator of GABAA receptors in the brain that enhances the opening duration of the channel by binding to a site different than the benzodiazepine binding site. It binds to GABAA receptors containing any of the α, β, γ, or δ-subunits but displays the most potent potency when bound to receptors containing α3 or δ subunits. Stiripentol also binds to GABAA receptor-dependent chloride channels via a barbiturate-like mechanism. Stiripentol potentiates GABA transmission by enhancing the release of GABA, reducing synaptosomal uptake of GABA, and inhibiting GABA transaminase-mediated breakdown of GABA. Stiripentol is an inhibitor of lactate dehydrogenase (LDH), which is involved in the energy metabolism of neurons and regulation of neuronal excitation. The drug binds to the site separate from the enzyme's lactate and pyruvate binding sites, thereby inhibiting both pyruvate-to-lactate conversion and lactate-to-pyruvate conversion. By inhibiting LDH, stiripentol may induce hyperpolarization, thereby reducing neuronal excitability. LDH inhibitors, including stiripentol, mimic a ketogenic diet, where the energy source in the brain is switched from glucose to mainly ketone bodies. The ketone bodies directly regulate neuronal excitation and seizures via ATP-sensitive potassium channels and vesicular glutamate transporters. Stiripentol is also suggested to exhibit neuroprotective properties, which may reduce injury caused by oxygen-glucose deprivation and glutamate excess. | |
Record name | Stiripentol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09118 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Stiripentol | |
CAS RN |
49763-96-4, 137767-55-6 | |
Record name | Stiripentol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049763964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stiripentol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09118 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (1E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80860609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Stiripentol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.329 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STIRIPENTOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R02XOT8V8I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
73-74 | |
Record name | Stiripentol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09118 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。